molecular formula C8H17ClO B13182248 1-Chloro-2-methyl-3-(2-methylpropoxy)propane

1-Chloro-2-methyl-3-(2-methylpropoxy)propane

Cat. No.: B13182248
M. Wt: 164.67 g/mol
InChI Key: KAWLZNXCVSJBOV-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(2-methylpropoxy)propane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, a methyl group, and a propoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane can be synthesized through a multi-step process involving the chlorination of 2-methylpropane followed by etherification. The general synthetic route involves:

    Chlorination: 2-Methylpropane is chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chloro-2-methylpropane.

    Etherification: The chlorinated product is then reacted with 2-methylpropanol in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 2-Methyl-3-(2-methylpropoxy)propanol.

    Oxidation: 2-Methyl-3-(2-methylpropoxy)propanone.

    Reduction: 2-Methyl-3-(2-methylpropoxy)propane.

Scientific Research Applications

1-Chloro-2-methyl-3-(2-methylpropoxy)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-3-(2-methylpropoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ether group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-Chloro-2-methylpropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether group.

    2-Methyl-2-propenyl chloride: Another chlorinated compound with a different structural arrangement and reactivity.

    3-Chloro-2-methylpropene: A related compound with an unsaturated carbon-carbon bond, leading to different chemical behavior.

Uniqueness: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane is unique due to the presence of both a chlorine atom and an ether group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-2-methyl-3-(2-methylpropoxy)propane

InChI

InChI=1S/C8H17ClO/c1-7(2)5-10-6-8(3)4-9/h7-8H,4-6H2,1-3H3

InChI Key

KAWLZNXCVSJBOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C)CCl

Origin of Product

United States

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